Dipropenyl sulfide

説明

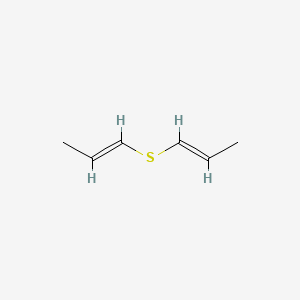

Structure

3D Structure

特性

CAS番号 |

33922-80-4 |

|---|---|

分子式 |

C6H10S |

分子量 |

114.21 g/mol |

IUPAC名 |

(E)-1-[(E)-prop-1-enyl]sulfanylprop-1-ene |

InChI |

InChI=1S/C6H10S/c1-3-5-7-6-4-2/h3-6H,1-2H3/b5-3+,6-4+ |

InChIキー |

RJDJXOBGMMKPMH-GGWOSOGESA-N |

異性体SMILES |

C/C=C/S/C=C/C |

正規SMILES |

CC=CSC=CC |

沸点 |

137.00 to 140.00 °C. @ 760.00 mm Hg |

密度 |

0.875-0.942 |

物理的記述 |

Clear almost colourless liquid; Savoury brown aroma |

溶解性 |

Very slightly soluble in DMSO Soluble (in ethanol) |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Dipropenyl Sulfide: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipropenyl sulfide (B99878), a naturally occurring organosulfur compound found in Allium species such as garlic and onions, is a molecule of interest for its characteristic flavor profile and potential biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and spectroscopic data of dipropenyl sulfide. It also explores available synthesis methodologies and discusses the current, albeit limited, understanding of its biological effects, distinguishing it from more extensively studied isomers and related compounds. This document aims to serve as a foundational resource for researchers in chemistry, pharmacology, and drug development.

Chemical Structure and Isomerism

This compound is an organosulfur compound with the chemical formula C₆H₁₀S. The term "dipropenyl" signifies the presence of two propenyl groups attached to a sulfur atom. It is crucial to distinguish this compound from its saturated counterpart, dipropyl sulfide (C₆H₁₄S). The location of the double bond in the propenyl groups and their stereochemistry give rise to several isomers.

The most commonly cited isomer in the literature is di-1-propenyl sulfide , where the double bond is between the first and second carbon atoms of the propyl chain. The IUPAC name for the (E,E) stereoisomer is (E)-1-[(E)-prop-1-enyl]sulfanylprop-1-ene . This isomer is a known volatile constituent of garlic and onions.[1] Other potential isomers include di-2-propenyl sulfide (diallyl sulfide) and various cis/trans combinations of di-1-propenyl sulfide.

Key Structural Features:

-

Thioether Linkage: A central sulfur atom is bonded to two organic substituents.

-

Unsaturation: The presence of two carbon-carbon double bonds.

-

Stereoisomerism: The potential for E/Z (cis/trans) isomerism around each double bond.

Physicochemical and Spectroscopic Properties

The properties of this compound can vary depending on the specific isomer. The data presented here primarily pertains to di-1-propenyl sulfide.

Physicochemical Properties

A summary of the key physicochemical properties of di-1-propenyl sulfide is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀S | [1] |

| Molecular Weight | 114.21 g/mol | [1] |

| Appearance | Clear, almost colorless liquid | [1] |

| Odor | Savory brown aroma | [1] |

| Boiling Point | 137.0 to 140.0 °C @ 760.00 mm Hg | [1] |

| Density | 0.875 - 0.942 g/cm³ | [1] |

| Refractive Index | 1.498 - 1.526 | [1] |

| Solubility | Very slightly soluble in DMSO, Soluble in ethanol | [1] |

Spectroscopic Data

Detailed spectroscopic data for di-1-propenyl sulfide is limited in publicly accessible literature. The following represents available information and predicted characteristics based on the analysis of related compounds.

Mass Spectrometry (MS):

-

GC-MS Data: Available on PubChem, with a reported top peak at m/z 114, corresponding to the molecular ion [M]⁺.[1]

-

Fragmentation Pattern: The fragmentation of unsaturated sulfides can be complex. For analogous compounds like allyl methyl sulfide, preferential fragmentation to a C₃H₅⁺ carbocation (m/z 41) is observed. A detailed fragmentation pattern for di-1-propenyl sulfide would require experimental analysis but would likely involve cleavages at the C-S and C-C bonds adjacent to the sulfur atom and the double bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: The vinylic carbons are expected to resonate in the range of 100-140 ppm. The methyl carbons would appear in the upfield region, typically between 15 and 25 ppm. The specific chemical shifts would be influenced by the E/Z configuration of the double bonds.

Infrared (IR) Spectroscopy:

-

No specific IR spectrum for di-1-propenyl sulfide was found. However, characteristic absorption bands would be expected for the C=C stretching of the alkene groups (around 1650 cm⁻¹) and C-H stretching and bending vibrations for the vinyl and methyl groups. The IR spectrum for its isomer, diallyl sulfide, is available through the NIST WebBook and can serve as a comparative reference.

Synthesis and Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of pure di-1-propenyl sulfide are not extensively documented in readily available literature. However, relevant synthetic strategies can be inferred from related reactions.

Isomerization of Diallyl Sulfide

One reported method for the synthesis of this compound is the isomerization of diallyl sulfide (di-2-propenyl sulfide). This reaction is typically base-catalyzed.

Experimental Workflow: Isomerization of Diallyl Sulfide

Caption: Isomerization of diallyl sulfide to this compound.

Methodology Outline:

-

Reactants: Diallyl sulfide is treated with a strong base, such as sodium ethoxide, in an alcoholic solvent.

-

Reaction Conditions: The mixture is heated under reflux. The base facilitates the migration of the double bond from the 2-propenyl position to the thermodynamically more stable 1-propenyl position.

-

Workup and Purification: The reaction mixture would typically be neutralized, extracted with an organic solvent, and the product purified by distillation. The resulting product is likely a mixture of (E,E), (E,Z), and (Z,Z) isomers.

Biological Activity and Signaling Pathways

The biological activities of many organosulfur compounds from garlic, particularly diallyl sulfide (DAS) and diallyl disulfide (DADS), have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. However, there is a significant lack of research specifically investigating the biological effects and mechanisms of action of di-1-propenyl sulfide.

While it is plausible that di-1-propenyl sulfide shares some biological activities with its isomers due to structural similarities, direct extrapolation of data is not scientifically rigorous. The difference in the position of the double bond can significantly impact the molecule's reactivity, bioavailability, and interaction with biological targets.

Hypothesized Signaling Pathway Involvement:

Given the general understanding of how organosulfur compounds interact with cellular systems, a hypothetical workflow for investigating the biological effects of di-1-propenyl sulfide could be proposed.

Caption: Hypothetical workflow for studying di-1-propenyl sulfide's bioactivity.

This diagram illustrates potential avenues for research. It is hypothesized that, like other electrophilic organosulfur compounds, di-1-propenyl sulfide may interact with cellular thiols, such as cysteine residues in proteins, thereby modulating redox-sensitive signaling pathways like the MAPK and NF-κB pathways, which could ultimately lead to cellular responses such as apoptosis. However, it must be emphasized that this is a speculative model requiring experimental validation.

Conclusion and Future Directions

This compound, particularly the di-1-propenyl isomer, is a structurally interesting organosulfur compound with well-defined physicochemical properties but a notable lack of in-depth biological and spectroscopic characterization in the scientific literature. While its presence in common dietary sources like garlic and onions suggests a history of human exposure, its specific contributions to the health effects of these foods remain largely unexplored.

Future research should focus on:

-

Development of robust and stereoselective synthetic methods to obtain pure isomers of di-1-propenyl sulfide.

-

Comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, 2D-NMR, high-resolution MS, and IR) to create a complete and publicly available dataset for unambiguous identification.

-

In-depth investigation of its biological activities , including antimicrobial, anti-inflammatory, and anticancer effects, using modern cell and molecular biology techniques.

-

Elucidation of its specific mechanisms of action and identification of its direct molecular targets and affected signaling pathways.

A clearer understanding of the chemical and biological properties of di-1-propenyl sulfide will help to differentiate its effects from those of other related organosulfur compounds and could potentially lead to the development of new therapeutic agents.

References

An In-depth Technical Guide on the (E,Z)-Isomers of Dipropenyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipropenyl sulfide (B99878), a volatile organosulfur compound found in plants of the Allium genus, such as garlic and onion, exists as a mixture of geometric isomers, including the (E,E), (Z,Z), and (E,Z) forms. These compounds are of significant interest to the scientific community due to their characteristic flavors and potential biological activities. This technical guide provides a comprehensive overview of the (E,Z)-isomers of dipropenyl sulfide, summarizing their physicochemical properties, outlining potential synthetic and analytical methodologies, and exploring their likely biological significance and interactions with cellular signaling pathways. Due to the limited availability of specific experimental data for the individual isomers of this compound, this guide also draws upon information from closely related and well-studied organosulfur compounds to provide a broader context for researchers.

Physicochemical Properties

Detailed physicochemical data for the individual isomers of this compound are not extensively reported in the literature. However, data for a mixture of isomers and related compounds are available and can provide useful reference points.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Di-1-propenyl sulfide (mixture of isomers) | (E,E)-Di-1-propenyl disulfide |

| Molecular Formula | C6H10S[1] | C6H10S2[2] |

| Molecular Weight | 114.21 g/mol [1] | 146.3 g/mol [2] |

| Boiling Point | 137.0 to 140.0 °C at 760 mm Hg[1] | Not available |

| Physical Description | Clear almost colorless liquid; Savory brown aroma | Not available |

| CAS Number | 65819-74-1 (mixture), 37981-37-6 (E,Z), 37981-36-5 (Z,Z) | 23838-23-5 |

Synthesis and Separation of (E,Z)-Isomers

Synthetic Methodologies

Specific, detailed experimental protocols for the synthesis of (E,Z)-dipropenyl sulfide are scarce in peer-reviewed literature. However, general methods for the synthesis of alkenyl sulfides can be adapted. Two promising approaches are the thiol-yne click reaction and palladium-catalyzed thioetherification.

2.1.1. Thiol-Yne Click Reaction

The thiol-yne reaction, or alkyne hydrothiolation, offers a direct and atom-economical route to vinyl sulfides from thiols and alkynes. This reaction can be catalyzed by various means, including transition metals. A general protocol for the synthesis of vinyl sulfides using a copper nanoparticle catalyst is described below.

Experimental Protocol: Synthesis of Vinyl Sulfides via Thiol-Yne Click Reaction

-

Materials:

-

Propanethiol

-

Copper nanoparticles supported on TiO2 (CuNPs/TiO2)

-

1,2-dichloroethane (1,2-DCE)

-

Inert gas (e.g., Argon or Nitrogen)

-

-

Procedure:

-

To a reaction tube containing CuNPs/TiO2 (e.g., 30 mol% Cu), add 1,2-DCE under an inert atmosphere.

-

Add equimolar amounts of propanethiol and propyne to the reaction mixture.

-

Heat the reaction mixture to 80 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter to remove the catalyst.

-

Wash the catalyst with a suitable solvent (e.g., hexane-ethyl acetate (B1210297) mixture).

-

Combine the filtrate and washings, and concentrate under reduced pressure.

-

Purify the resulting vinyl sulfide mixture by column chromatography.

-

This reaction is often regio- and stereoselective, with the potential to favor the formation of the Z-isomer. The specific ratio of (E) and (Z) isomers would need to be determined experimentally.

Separation of Isomers

The separation of E/Z isomers can be challenging due to their similar physical properties. Gas chromatography (GC) is a promising technique for the separation of volatile compounds like this compound isomers.

Experimental Workflow: Isomer Separation by Gas Chromatography

Caption: Workflow for the separation and analysis of this compound isomers using gas chromatography.

The choice of the GC column is critical for successful separation. A chiral stationary phase or a highly polar column may provide the necessary selectivity to resolve the different isomers.

Spectroscopic Characterization

NMR Spectroscopy

1H NMR: The proton NMR spectrum is expected to show signals for the methyl protons (CH3), and the vinyl protons (CH=CH). The coupling constants between the vinyl protons will be characteristic of the geometry, with trans coupling constants (J) typically being larger (around 12-18 Hz) than cis coupling constants (around 6-12 Hz). This difference is key to distinguishing between the E and Z isomers.

13C NMR: The carbon NMR spectrum will show distinct signals for the methyl and vinyl carbons. The chemical shifts of the vinyl carbons can also be influenced by the stereochemistry of the double bond.

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 114. Fragmentation patterns of unsaturated sulfides can be complex, but common fragmentation pathways may involve cleavage of the C-S bond and rearrangements of the propenyl groups.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of the individual (E,Z)-isomers of this compound are limited, the broader class of organosulfur compounds from Allium species is well-known for a range of biological effects, including antimicrobial, antioxidant, anti-inflammatory, and anticancer activities. It is highly probable that this compound isomers contribute to these effects.

Many of the biological effects of organosulfur compounds are linked to the release of hydrogen sulfide (H2S), a gaseous signaling molecule.

Signaling Pathway: Potential Role of this compound in H2S-Mediated Signaling

Caption: Postulated mechanism of action for this compound via H2S-mediated signaling pathways.

The diagram above illustrates a plausible mechanism where this compound isomers could be metabolized to release H2S. H2S is known to interact with multiple cellular targets, including reactive oxygen species (ROS) and key signaling proteins like NF-κB, leading to downstream anti-inflammatory, antioxidant, and anticancer effects.

Conclusion

The (E,Z)-isomers of this compound represent a promising but underexplored area of research in the field of natural products and drug discovery. While detailed experimental data on the individual isomers are currently limited, this guide provides a framework for their synthesis, separation, and characterization based on established chemical principles and data from related compounds. Further research is warranted to isolate the individual (E,Z), (E,E), and (Z,Z) isomers, elucidate their specific physicochemical properties and spectroscopic profiles, and investigate their distinct biological activities and mechanisms of action. Such studies will be crucial for unlocking the full therapeutic potential of these naturally occurring organosulfur compounds.

References

The Genesis of Flavor and Bioactivity: A Technical Guide to the Biosynthesis of Dipropenyl Sulfide and Related Organosulfur Compounds in Garlic and Onions

For Researchers, Scientists, and Drug Development Professionals

Abstract

The characteristic pungent flavors and diverse health-promoting properties of garlic (Allium sativum) and onions (Allium cepa) are primarily attributed to a complex array of organosulfur compounds. Central to this chemical arsenal (B13267) is the enzymatic cascade initiated upon tissue disruption, leading to the formation of volatile sulfides, including dipropenyl sulfide (B99878). This technical guide provides an in-depth exploration of the biosynthetic pathways leading to dipropenyl sulfide and its isomers in garlic and onions. It details the key enzymatic players, precursor molecules, and reaction mechanisms. Furthermore, this guide furnishes comprehensive experimental protocols for the extraction, identification, and quantification of these bioactive compounds, alongside a comparative analysis of their distribution in garlic and onions. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development seeking to harness the therapeutic potential of Allium-derived organosulfur compounds.

Introduction: The Chemistry of Allium Flavor and Bioactivity

Intact garlic and onion bulbs are largely odorless. The pungent aroma and characteristic flavor associated with these plants are generated instantaneously upon cellular disruption, such as cutting or crushing. This process releases the enzyme alliinase, which is normally sequestered in the cell's vacuoles, allowing it to come into contact with its substrates, the S-alk(en)yl-L-cysteine sulfoxides (ACSOs), located in the cytoplasm.[1][2] This enzymatic reaction initiates a cascade of chemical transformations that produce a variety of volatile sulfur-containing compounds responsible for the distinct sensory and biological properties of these plants.[3]

The profile of these volatile compounds, including this compound, is dictated by the specific ACSO precursors present in the tissue. In garlic, the predominant precursor is S-allyl-L-cysteine sulfoxide (B87167) (alliin), which leads to the formation of diallyl sulfides.[1][4] Conversely, onions are rich in S-trans-prop-1-enyl-L-cysteine sulfoxide (isoalliin), the precursor to propenyl-containing compounds like this compound.[5][6] These organosulfur compounds are the subject of extensive research due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][7]

Biosynthesis of this compound and Related Compounds

The biosynthesis of this compound is a multi-step process that can be broadly divided into two main stages: the formation of the stable precursor molecule, isoalliin (B1237514), and the enzymatic and subsequent spontaneous reactions that occur upon tissue damage.

Biosynthesis of S-alk(en)yl-L-cysteine Sulfoxides (ACSOs)

The biosynthesis of ACSOs, the stable, non-volatile precursors to the pungent flavor compounds, is a complex pathway that begins with the assimilation of sulfate. While not all enzymes in the pathway have been definitively identified, a generally accepted model involves the following key steps[3][8][9]:

-

Glutathione Conjugation: The pathway is believed to be initiated by the S-alk(en)ylation of glutathione.[3][8]

-

Deglutamylation: Enzymes known as γ-glutamyl transpeptidases (GGTs) play a crucial role in removing the γ-glutamyl moiety from γ-glutamyl-S-alk(en)yl-L-cysteines.[10][11][12] Several GGT isoenzymes have been identified in garlic, and their expression levels can influence the production of downstream compounds.[10][13]

-

S-oxygenation: A flavin-containing monooxygenase (FMO) is responsible for the S-oxidation of S-alk(en)yl-L-cysteines to form the corresponding S-alk(en)yl-L-cysteine sulfoxides (alliin in garlic, isoalliin in onion).[9]

The regulation of this pathway is complex, with evidence suggesting that the biosynthesis of these precursors primarily occurs in the leaves and they are subsequently translocated to the bulbs for storage.[14]

Enzymatic Conversion and Formation of Volatile Sulfides

Upon tissue damage, the compartmentalization of alliinase and its ACSO substrates is disrupted, leading to a rapid enzymatic reaction.

-

Action of Alliinase: Alliinase (EC 4.4.1.4) catalyzes the cleavage of the C-S bond in ACSOs, producing pyruvate, ammonia, and highly reactive sulfenic acids.[5] In onions, alliinase acts on isoalliin to form 1-propenesulfenic acid.

-

Formation of Thiosulfinates: Two molecules of the unstable 1-propenesulfenic acid spontaneously condense to form di-1-propenyl thiosulfinate (also referred to as 1-propenyl propenethiosulfinate).

-

Decomposition to Sulfides: Di-1-propenyl thiosulfinate is unstable and undergoes further decomposition and rearrangement reactions to yield a variety of volatile organosulfur compounds, including di-(1-propenyl) disulfide and di-(1-propenyl) sulfide.[15][16] The exact mechanisms and ratios of these final products can be influenced by factors such as temperature and pH.

References

- 1. Frontiers | Antibacterial Properties of Organosulfur Compounds of Garlic (Allium sativum) [frontiersin.org]

- 2. S-Alk(en)ylcysteine sulfoxides in the genus Allium: proposed biosynthesis, chemical conversion, and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative studies of bioactive organosulphur compounds and antioxidant activities in garlic (Allium sativum L.), elephant garlic (Allium ampeloprasum L.) and onion (Allium cepa L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Comparison of Organosulfur and Amino Acid Composition between Triploid Onion Allium cornutum Clementi ex Visiani, 1842, and Common Onion Allium cepa L., and Evidences for Antiproliferative Activity of Their Extracts [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Characteristics, biosynthesis, decomposition, metabolism and functions of the garlic odour precursor, S-allyl-L-cysteine sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Genes encoding γ‑glutamyl‑transpeptidases in the allicin biosynthetic pathway in garlic (Allium sativum) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Garlic γ-glutamyl transpeptidases that catalyze deglutamylation of biosynthetic intermediate of alliin [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] Genes encoding γ‑glutamyl‑transpeptidases in the allicin biosynthetic pathway in garlic (Allium sativum) | Semantic Scholar [semanticscholar.org]

- 13. Research progress on metabolic pathway of S-alk(en)ylcysteine sulfoxides in Allium [agris.fao.org]

- 14. researchgate.net [researchgate.net]

- 15. US3523975A - Process for preparing alkenyl disulfides and alkenyl trisulfides - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Dipropenyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipropenyl sulfide (B99878), a volatile organosulfur compound found in plants of the Allium genus such as garlic and onions, is recognized for its characteristic aroma and potential biological activities.[1] This technical guide provides a comprehensive overview of the molecular and physical properties of dipropenyl sulfide, alongside detailed experimental protocols for its synthesis and analysis. Furthermore, it explores the potential biological significance and associated signaling pathways, drawing parallels with closely related organosulfur compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this compound.

Molecular and Physicochemical Properties

This compound, systematically named (E)-1-[(E)-prop-1-enyl]sulfanylprop-1-ene, is an organic sulfide with the molecular formula C₆H₁₀S.[1] It is characterized by the presence of a sulfur atom bonded to two propenyl groups. The key quantitative data for di-1-propenyl sulfide are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀S | [1] |

| Molecular Weight | 114.21 g/mol | [1] |

| IUPAC Name | (E)-1-[(E)-prop-1-enyl]sulfanylprop-1-ene | [1] |

| CAS Number | 33922-80-4 | |

| Appearance | Clear, almost colorless liquid with a savory brown aroma | |

| Boiling Point | 137.00 to 140.00 °C @ 760.00 mm Hg | |

| Density | 0.875-0.942 g/cm³ | |

| Refractive Index | 1.498-1.526 | |

| Solubility | Very slightly soluble in DMSO, soluble in ethanol |

Experimental Protocols

Synthesis of Sulfides

A general and effective method for the synthesis of unsymmetrical sulfides involves the alkylation of thiols. This reaction proceeds via an Sₙ2 mechanism and is analogous to the Williamson ether synthesis.

General Protocol for Sulfide Synthesis:

-

Deprotonation of Thiol: A thiol is deprotonated using a suitable base to form a thiolate anion, which acts as a potent nucleophile. Due to the higher acidity of thiols compared to alcohols, weaker bases can be employed.

-

Nucleophilic Substitution: The resulting thiolate anion is then reacted with an appropriate alkyl halide. The reaction proceeds via an Sₙ2 substitution to yield the corresponding sulfide.

Source: General sulfide synthesis protocols.

A visual representation of a general sulfide synthesis workflow is provided below.

Analytical Methods for Sulfide Characterization

Several analytical techniques are employed for the identification and quantification of volatile sulfur compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a robust method for analyzing volatile compounds.

-

Sample Preparation: A solution of the sulfide is prepared in a volatile organic solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.

-

Instrumentation: A gas chromatograph equipped with a non-polar or medium-polarity capillary column (e.g., HP-5MS) coupled to a mass spectrometer with an electron ionization (EI) source.

-

Typical Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, ramp to 120 °C, then to 300 °C.

-

Carrier Gas: Helium

-

High-Performance Liquid Chromatography (HPLC):

HPLC is suitable for the separation and quantification of sulfides.

-

Sample Preparation: Dissolve the sulfide sample in a compatible solvent, such as acetonitrile, to a concentration of about 0.1-1.0 mg/mL.

-

Method: A common method involves derivatization with monobromobimane (B13751) (MBB) followed by reversed-phase HPLC with fluorescence detection.

Source: General analytical methods for sulfur compounds.

The logical flow of a typical analytical characterization process is depicted below.

Biological Activity and Signaling Pathways

While specific research on the signaling pathways of this compound is limited, the biological activities of related organosulfur compounds from garlic, such as diallyl disulfide (DADS), have been extensively studied. These compounds are known to exert various effects, including anti-inflammatory, antioxidant, and anticancer activities. It is plausible that this compound shares similar mechanisms of action.

Hydrogen sulfide (H₂S), a related gasotransmitter, is known to modulate numerous signaling pathways. A key mechanism of H₂S signaling is through protein S-sulfhydration, a post-translational modification of cysteine residues. This modification can alter protein function and has been implicated in various cellular processes.

Given that organosulfur compounds can release H₂S, it is hypothesized that this compound may influence cellular functions through H₂S-mediated signaling. Potential signaling pathways that could be modulated by this compound, based on the actions of H₂S and other garlic-derived organosulfur compounds, are illustrated below.

Conclusion

This compound is an intriguing organosulfur compound with potential applications in various scientific fields. This guide has provided a foundational understanding of its chemical properties, along with practical protocols for its synthesis and analysis. While further research is required to fully elucidate its specific biological roles and mechanisms of action, the information presented here, drawn from studies on related compounds, offers a solid starting point for future investigations. The continued exploration of this compound and similar compounds holds promise for the development of new therapeutic agents and a deeper understanding of cellular signaling.

References

Physical and chemical properties of dipropenyl sulfide

An In-depth Technical Guide on the Physical and Chemical Properties of Dipropenyl Sulfide (B99878)

This technical guide provides a comprehensive overview of the core physical and chemical properties of dipropenyl sulfide. The information is intended for researchers, scientists, and professionals in drug development and related fields. Data is presented in structured tables for clarity, and detailed experimental methodologies are provided for key analytical techniques.

General and Chemical Properties

This compound, specifically Di-1-propenyl sulfide, is an organosulfur compound naturally found as a volatile constituent in plants of the Allium genus, such as garlic and onions.[1] It is classified as an organic sulfide and an olefinic compound, indicating its chemical reactivity is characterized by the presence of both a sulfide linkage and carbon-carbon double bonds.[1]

Table 1: General and Chemical Identifiers of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₀S[1] |

| IUPAC Name | (E)-1-[(E)-prop-1-enyl]sulfanylprop-1-ene[1] |

| Synonyms | Di-1-propenyl sulfide, 1,1'-thiobis(1-propene), 4-Thia-2,5-heptadiene[1] |

| CAS Number | 33922-80-4 |

Physical Properties

This compound exists as a clear, nearly colorless liquid and is noted for its savory, brown aroma. Its key physical characteristics are summarized in the tables below.

Table 2: Core Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 114.21 g/mol |

| Physical Description | Clear almost colourless liquid; Savoury brown aroma |

| Boiling Point | 137.0 - 140.0 °C (@ 760 mm Hg) |

| Density | 0.875 - 0.942 g/cm³ |

| Refractive Index | 1.498 - 1.526 |

Table 3: Solubility of this compound

| Solvent | Solubility |

|---|---|

| DMSO | Very slightly soluble |

| Ethanol | Soluble |

Spectral and Analytical Data

Structural elucidation and purity assessment of this compound rely on standard spectroscopic techniques.

Table 4: Key Spectral Data for this compound

| Data Type | Availability / Reference |

|---|---|

| ¹³C NMR | Data available via NMRShiftDB |

| Mass Spectrometry (GC-MS) | Data available via NIST Mass Spectrometry Data Center |

Chemical Reactivity and Stability

The chemical nature of this compound is dictated by its two primary functional groups: the sulfide bridge and the two propenyl (alkene) moieties. The sulfide group is nucleophilic and susceptible to oxidation, potentially forming sulfoxides and sulfones. The alkene groups can undergo electrophilic addition reactions.

The related saturated compound, dipropyl sulfide, has been shown to exhibit antioxidative and chemopreventive activities, including the induction of phase II enzymes like glutathione-S-transferase. While these specific activities have not been confirmed for this compound, its structural similarity suggests potential for related biological interactions.

Caption: Logical diagram of this compound's reactivity.

Experimental Protocols

Detailed experimental procedures for the characterization of organosulfur compounds like this compound are crucial for ensuring data accuracy and reproducibility. The following are standard methodologies adapted for this specific compound.

Purity Assessment and Separation by Gas Chromatography (GC)

This method is used to determine the purity of this compound and separate it from volatile impurities.

-

Sample Preparation : Prepare a dilute solution (approx. 1 mg/mL) of this compound in a volatile organic solvent such as dichloromethane (B109758) or acetone.

-

Instrumentation : Utilize a Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a non-polar capillary column (e.g., HP-5, 30 m x 0.32 mm x 0.25 µm).

-

Chromatographic Conditions :

-

Injector Temperature : 250 °C

-

Detector Temperature : 280 °C

-

Carrier Gas : Helium or Nitrogen at a constant flow rate of 1-2 mL/min.

-

Oven Temperature Program : Initiate at 80 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 10 °C/min, followed by a 5-minute hold.

-

-

Data Analysis : The purity is determined by calculating the peak area percentage of this compound relative to the total area of all detected peaks in the chromatogram.

Structural Elucidation by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed to confirm the molecular weight and fragmentation pattern, which aids in structural identification.

-

Sample Preparation : Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.

-

Instrumentation : Use a GC system coupled to a Mass Spectrometer (e.g., Quadrupole). The GC column can be an HP-5MS (30 m x 0.25 mm x 0.25 µm).

-

GC Conditions :

-

Oven Program : Start at 80 °C, hold for 1 minute, then ramp to 250 °C at 15 °C/min.

-

Carrier Gas : Helium at a constant flow of 1 mL/min.

-

Injection : 1 µL with a split ratio of 20:1.

-

-

MS Parameters :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Range : Scan from m/z 40 to 300.

-

Source Temperature : 230 °C.

-

-

Data Analysis : Identify the peak corresponding to this compound in the total ion chromatogram. Analyze its mass spectrum to find the molecular ion peak (M⁺) and compare the observed fragmentation pattern with known spectra or theoretical fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for detailed structural confirmation by analyzing the chemical environment of ¹H and ¹³C nuclei.

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition : Acquire standard 1D spectra for ¹H and ¹³C. If necessary, 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish connectivity between protons and carbons.

-

Data Analysis : Analyze the chemical shifts, integration values, and coupling patterns in the ¹H spectrum and the chemical shifts in the ¹³C spectrum to confirm the propenyl structure and its attachment to the sulfur atom.

Caption: Workflow for the characterization of this compound.

References

The Biological Activities of Dipropenyl Sulfide: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dipropenyl sulfide (B99878), an organosulfur compound found in plants of the Allium genus, is a molecule of interest for its potential biological activities. While direct research on dipropenyl sulfide is limited, its structural isomers, diallyl sulfide and dipropyl sulfide, have been more extensively studied, revealing a range of activities including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects. This technical guide provides an in-depth overview of the known biological activities of closely related organosulfur compounds, which may be indicative of the potential therapeutic properties of this compound. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug development, highlighting areas for future investigation into this promising compound. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes potential signaling pathways.

Introduction to this compound and its Analogs

This compound is a volatile organosulfur compound that contributes to the characteristic aroma and flavor of onions and garlic.[1][2] Structurally, it is an isomer of diallyl sulfide and dipropyl sulfide, all sharing the same chemical formula (C₆H₁₀S). The biological activities of organosulfur compounds are largely attributed to their ability to interact with cellular thiols, modulate redox signaling, and act as hydrogen sulfide (H₂S) donors.[3][4] Given the structural similarities, it is plausible that this compound shares some of the biological activities observed in its better-studied isomers.

Potential Biological Activities

Based on the activities of its isomers and other related organosulfur compounds, the potential biological activities of this compound are hypothesized to include:

-

Antimicrobial Activity: Organosulfur compounds from Allium species have demonstrated significant antimicrobial properties. The presence of the allyl group is considered fundamental for this activity.[5]

-

Antioxidant Activity: Many organosulfur compounds exhibit antioxidant effects by scavenging reactive oxygen species (ROS) and enhancing the endogenous antioxidant defense systems.

-

Anti-inflammatory Activity: Diallyl disulfide and other related compounds have been shown to possess anti-inflammatory properties by modulating key inflammatory pathways.

-

Anticancer Activity: Several studies have highlighted the anticancer potential of diallyl disulfide, which can induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines.

-

Cardiovascular Effects: As a potential H₂S donor, this compound may exert protective effects on the cardiovascular system. H₂S is known to be involved in vasodilation, cardioprotection, and the regulation of cardiovascular homeostasis.

Quantitative Data on Related Organosulfur Compounds

To provide a quantitative perspective, the following tables summarize key data from studies on diallyl disulfide (DADS) and diallyl trisulfide (DATS), which are structurally similar to this compound.

Table 1: Antimicrobial Activity of Diallyl Sulfides

| Compound | Microorganism | Activity Metric | Value | Reference |

| Diallyl disulfide | Staphylococcus aureus | Inhibition Zone | 15.9 mm | |

| Diallyl disulfide | Pseudomonas aeruginosa | Inhibition Zone | 21.9 mm | |

| Diallyl disulfide | Escherichia coli | Inhibition Zone | 11.4 mm |

Table 2: Antifungal Activity of Diallyl Sulfides

| Compound | Fungi | IC₅₀ | Reference |

| Diallyl disulfide | Trametes hirsuta | 116.2 µg/mL | |

| Diallyl disulfide | Laetiporus sulphureus | 73.2 µg/mL | |

| Diallyl trisulfide | Trametes hirsuta | 56.1 µg/mL | |

| Diallyl trisulfide | Laetiporus sulphureus | 31.6 µg/mL |

Table 3: Anticancer Activity of a DVL1 Inhibitor (Example)

| Compound | Cell Line | EC₅₀ | Reference |

| (S)-1 (RS4690) | HCT116 | 7.1 ± 0.6 μM |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative experimental protocols for assessing the biological activities of organosulfur compounds, which can be adapted for the study of this compound.

Antimicrobial Activity Assessment (Agar Disc Diffusion Method)

-

Culture Preparation: Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Plate Inoculation: Uniformly spread the microbial suspension onto the surface of an agar (B569324) plate.

-

Disc Application: Impregnate sterile paper discs with a known concentration of the test compound (e.g., this compound dissolved in a suitable solvent).

-

Incubation: Place the discs on the inoculated agar surface and incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

-

Measurement: Measure the diameter of the zone of inhibition around each disc. A larger zone indicates greater antimicrobial activity.

Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Reaction Mixture: In a microplate well, mix the DPPH solution with various concentrations of the test compound.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated based on the reduction in absorbance compared to a control.

Cell Viability Assay (MTT Assay) for Anticancer Activity

-

Cell Seeding: Seed cancer cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for a few hours to allow the formation of formazan (B1609692) crystals.

-

Solubilization: Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine the amount of viable cells.

Signaling Pathways

The biological effects of organosulfur compounds are often mediated through their interaction with specific cellular signaling pathways. As potential H₂S donors, this compound and its analogs can influence a variety of pathways involved in cellular homeostasis, inflammation, and apoptosis.

Hydrogen Sulfide (H₂S) Signaling

Hydrogen sulfide is a gasotransmitter that plays a crucial role in various physiological processes. Organosulfur compounds can release H₂S, which in turn can modulate cellular functions through mechanisms like protein persulfidation.

Caption: Potential H₂S signaling pathway of this compound.

NF-κB and MAPK Signaling in Inflammation

The anti-inflammatory effects of H₂S donors are often attributed to the modulation of the NF-κB and MAPK signaling pathways, which are key regulators of the inflammatory response.

Caption: Modulation of NF-κB and MAPK pathways by H₂S.

Apoptosis Signaling in Cancer

Diallyl disulfide has been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways, often involving the modulation of Bcl-2 family proteins and caspases.

Caption: Intrinsic apoptosis pathway induced by DADS.

Conclusion and Future Directions

While direct evidence for the biological activities of this compound is currently sparse, the extensive research on its isomers and other related organosulfur compounds provides a strong rationale for its investigation as a potential therapeutic agent. The antimicrobial, antioxidant, anti-inflammatory, and anticancer properties observed in compounds like diallyl sulfide suggest that this compound may hold similar promise.

Future research should focus on:

-

Isolation and Characterization: Developing efficient methods for the isolation or synthesis of pure this compound to enable detailed biological evaluation.

-

In Vitro and In Vivo Studies: Systematically assessing the antimicrobial, antioxidant, anti-inflammatory, and anticancer activities of this compound using established experimental models.

-

Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

Structure-Activity Relationship: Comparing the bioactivity of this compound with its isomers to understand the influence of the double bond position on its therapeutic effects.

This whitepaper serves as a call to action for the scientific community to explore the untapped potential of this compound. A deeper understanding of its biological activities could pave the way for the development of novel therapeutics for a range of diseases.

References

- 1. Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Garlic - Wikipedia [en.wikipedia.org]

- 3. Recent Development of the Molecular and Cellular Mechanisms of Hydrogen Sulfide Gasotransmitter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Hydrogen Sulfide Signaling in Plants: Emerging Roles of Protein Persulfidation [frontiersin.org]

- 5. The role of diallyl sulfides and dipropyl sulfides in the in vitro antimicrobial activity of the essential oil of garlic, Allium sativum L., and leek, Allium porrum L - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Organosulfur Compounds in Allium Vegetables for Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Allium, encompassing widely consumed vegetables such as garlic (Allium sativum) and onion (Allium cepa), is a rich source of structurally diverse organosulfur compounds (OSCs). These bioactive molecules are responsible for the characteristic pungent flavors and aromas of these vegetables and have been the subject of extensive research due to their significant potential in human health and drug development. This technical guide provides a comprehensive overview of the core chemistry, biosynthesis, and health-promoting activities of Allium organosulfur compounds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.

Chemistry and Biosynthesis of Key Organosulfur Compounds

The biosynthesis of organosulfur compounds in Allium vegetables is initiated when the plant tissue is disrupted, such as by cutting or crushing. This brings the enzyme alliinase, located in the cytoplasm, into contact with S-alk(en)yl-L-cysteine S-oxides (ACSOs), which are stored in the vacuole.[1] This enzymatic reaction rapidly produces highly reactive sulfenic acids.

In garlic, the primary precursor is alliin (B105686) (S-allyl-L-cysteine sulfoxide). Alliinase converts alliin into allyl sulfenic acid, which then self-condenses to form allicin (B1665233) (diallyl thiosulfinate), the compound responsible for the pungent aroma of fresh garlic.[2][3] Allicin is unstable and quickly transforms into a variety of other lipid-soluble organosulfur compounds, including diallyl sulfide (B99878) (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS).[3]

In onions, the main precursor is isoalliin (B1237514) (S-(1-propenyl)-L-cysteine sulfoxide). Its enzymatic breakdown by alliinase yields 1-propenyl sulfenic acid. This intermediate then rearranges to form syn-propanethial-S-oxide, the lachrymatory factor responsible for causing tears.[2]

The processing of Allium vegetables significantly alters their organosulfur compound profile. For instance, aged garlic extract (AGE) is produced by prolonged extraction of fresh garlic in aqueous ethanol (B145695). This process diminishes the pungent and unstable compounds like allicin and enhances the concentration of more stable and water-soluble compounds, most notably S-allyl cysteine (SAC).[4]

Quantitative Data on Organosulfur Compounds

The concentration of organosulfur compounds in Allium vegetables can vary significantly depending on the cultivar, growing conditions, and processing methods. The following tables summarize quantitative data for key compounds in garlic and onion.

Table 1: Allicin and Alliin Content in Various Garlic (Allium sativum) Cultivars

| Cultivar/Variety | Allicin Content (mg/g fresh weight) | Alliin Content (mg/g fresh weight) | Reference |

| Group II Varieties (average) | ~3.5 - 6.5 | Not Reported | [5] |

| Glenlarge | 5.6 | Not Reported | [5] |

| Various Iranian Ecotypes | 0.16 - 13.0 (mg/g) | Not Reported | [6] |

| Various Cultivars | 2.70 - 5.21 | Not Reported | [7] |

| Processed (Paste) | Loss of < 9.5% after processing | Not Reported | [8] |

| Processed (Fried) | ~99% decrease after processing | Not Reported | [8] |

Table 2: S-Allyl Cysteine (SAC) Content in Aged Garlic Extract (AGE) and Black Garlic

| Product | S-Allyl Cysteine (SAC) Content | Reference |

| Commercial Black Garlic Extract (BGE) | 0.31–27.22 mg/100 mL | [9][10] |

| Commercial Black Garlic (BG) Cloves | 22.28–63.71 mg/100 g | [9][10] |

| Frozen/Thawed Garlic (aged 15 days at 40°C) | 8.0212 mg/g dry weight | [11] |

Table 3: Quercetin (B1663063) and Organosulfur Compounds in Onion (Allium cepa) Varieties

| Cultivar/Variety | Compound | Content | Reference |

| Yellow, Pink, Red Onions | Total Quercetin | 54 - 286 mg/kg fresh weight | [12] |

| White Onions | Total Quercetin | Trace amounts | [12] |

| Chartreuse Onion (outer layer) | Total Quercetin Glycosides | 103.93 mg/g dry weight | [13] |

| Red Onion (outer layer) | Total Quercetin Glycosides | 16.1 mg/g dry weight | [13] |

| Yellow Onion (oil extract) | Diallyl Disulfide | Present | [14] |

| Yellow Onion (oil extract) | 1-Propenyl Propyl Trisulfide | Among most prevalent | [14] |

| Fresh Onion | Quercetin Diglucoside | 39.7% of total phenolics | [15] |

| Fresh Onion | Quercetin 4-O-glucoside | 23.6% of total phenolics | [15] |

| Black Onion | Free Quercetin | 94% of total phenolics | [15] |

Experimental Protocols

Accurate quantification of organosulfur compounds is critical for research and development. The following sections detail standardized protocols for the extraction and analysis of these compounds.

Extraction of Organosulfur Compounds

3.1.1. Ultrasonic-Assisted Extraction (UAE) of Allicin from Fresh Garlic

This method utilizes ultrasonic waves to enhance the extraction efficiency of allicin.[16][17]

-

Sample Preparation: Slice fresh garlic cloves to a consistent particle size.

-

Extraction:

-

Place a known weight of sliced garlic into an extraction vessel.

-

Add a solvent (e.g., 96% ethanol or water) at a specified solvent-to-solid ratio.

-

Submerge the vessel in an ultrasonic bath or use a probe sonicator.

-

Apply ultrasonic waves at a specific frequency (e.g., 20 kHz) and power for a defined duration (e.g., 90 minutes).[16][18]

-

Maintain a constant temperature (e.g., 25°C) using a cooling bath.[16]

-

-

Post-Extraction:

-

Centrifuge the mixture to separate the solid residue from the liquid extract.

-

Filter the supernatant through a 0.45 µm filter prior to analysis.

-

3.1.2. Solvent Extraction of Diallyl Disulfide and Trisulfide from Garlic Powder

This protocol is suitable for the extraction of more stable, lipid-soluble organosulfur compounds.

-

Sample Preparation: Weigh a precise amount of garlic powder (e.g., 400 mg).[19]

-

Extraction:

-

Add a defined volume of an organic solvent such as methanol (B129727) or a mixture of methanol and water.

-

Vortex or shake the mixture vigorously for a set period to ensure thorough extraction.

-

-

Purification:

-

Centrifuge the suspension to pellet the solid material.

-

Collect the supernatant for analysis.

-

Quantification of Organosulfur Compounds

3.2.1. High-Performance Liquid Chromatography (HPLC) for Allicin Quantification

HPLC is a widely used and reliable method for the quantification of allicin.[19][20][21]

-

Chromatographic System:

-

Standard Preparation:

-

Prepare a stock solution of a purified allicin standard of known concentration.

-

Generate a calibration curve by preparing a series of dilutions of the stock solution.

-

-

Sample Analysis:

-

Inject the filtered sample extract into the HPLC system.

-

Identify the allicin peak based on its retention time compared to the standard.

-

Quantify the allicin concentration in the sample by comparing its peak area to the calibration curve.

-

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS) for Organosulfur Compound Profiling in Onion

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organosulfur compounds.[14][22]

-

Sample Preparation (Direct Thermal Desorption - DTD):

-

Chromatographic System:

-

Column: A non-polar or semi-polar capillary column (e.g., HP-1).[23]

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: A programmed temperature gradient is used to separate the compounds (e.g., initial temperature of 50°C, ramped to 250°C).[14]

-

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-500.[14]

-

-

Data Analysis:

-

Identify individual compounds by comparing their mass spectra to a reference library (e.g., NIST).

-

Semi-quantification can be performed by comparing the peak areas of individual compounds to an internal standard.

-

Key Signaling Pathways Modulated by Allium Organosulfur Compounds

Organosulfur compounds from Allium vegetables exert their diverse health benefits by modulating a range of intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, proliferation, and apoptosis. Diallyl trisulfide (DATS) has been shown to inhibit this pathway in cancer cells, leading to apoptosis.[24][25] DATS can decrease the phosphorylation of Akt at key residues (Ser473 and Thr308), thereby inactivating it.[24][25] This inactivation prevents the phosphorylation of downstream targets like the pro-apoptotic protein BAD, leading to its mitochondrial translocation and the initiation of caspase-mediated cell death.[24] Conversely, in other contexts such as cardioprotection, DATS has been shown to activate the PI3K/Akt pathway, highlighting its context-dependent effects.[26][27]

References

- 1. researchgate.net [researchgate.net]

- 2. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Beneficial Effects of Organosulfur Compounds from Allium cepa on Gut Health: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Antioxidant Mechanisms Underlying the Aged Garlic Extract- and S-Allylcysteine-Induced Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Assessment of standardization of domestic commercial black garlic extract for S-allyl-l-cysteine and S-1-propenyl-l-cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assessment of standardization of domestic commercial black garlic extract for S-allyl-l-cysteine and S-1-propenyl-l-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] Variation in the Quercetin Content in Different Colored Onions (Allium cepa L.) | Semantic Scholar [semanticscholar.org]

- 13. Variation of quercetin glycoside derivatives in three onion (Allium cepa L.) varieties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of Organosulfides from Onion Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Changes in the Organosulfur and Polyphenol Compound Profiles of Black and Fresh Onion during Simulated Gastrointestinal Digestion - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aidic.it [aidic.it]

- 17. researchgate.net [researchgate.net]

- 18. Modeling and Optimization of Ultrasound-Assisted Extraction of Bioactive Compounds from Allium sativum Leaves Using Response Surface Methodology and Artificial Neural Network Coupled with Genetic Algorithm - PMC [pmc.ncbi.nlm.nih.gov]

- 19. nature4science.com [nature4science.com]

- 20. Quantification of allicin by high performance liquid chromatography-ultraviolet analysis with effect of post-ultrasonic sound and microwave radiation on fresh garlic cloves - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bezmialemscience.org [bezmialemscience.org]

- 22. Profiling of Organosulfur Compounds in Onions: A Comparative Study between LC-HRMS and DTD-GC-MS [mdpi.com]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. Diallyl trisulfide, a constituent of processed garlic, inactivates Akt to trigger mitochondrial translocation of BAD and caspase-mediated apoptosis in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. academic.oup.com [academic.oup.com]

- 26. Activation of PI3K/Akt mediates the protective effect of diallyl trisulfide on doxorubicin induced cardiac apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Activation of PI3K/Akt mediates the protective effect of diallyl trisulfide on doxorubicin induced cardiac apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Dipropenyl Sulfide in Plant Defense Mechanisms

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a comprehensive overview of dipropenyl sulfide (B99878), its role in plant defense, quantitative data on its activity, and detailed experimental protocols. All signaling pathways and experimental workflows are visualized using Graphviz (DOT language).

Introduction

Dipropenyl sulfide is a volatile organosulfur compound found in plants of the Allium genus, such as onions and garlic[1]. These compounds are key components of the plants' defense arsenal (B13267) against a wide array of herbivores and pathogens. Upon tissue damage, enzymatic reactions rapidly produce a variety of volatile sulfur compounds, including this compound, which contribute to the characteristic pungent aroma and protective properties of these plants. This guide delves into the biosynthesis, mode of action, and experimental validation of this compound's role in plant defense, providing researchers with a foundational understanding for further investigation and potential applications in crop protection and drug development.

Chemical Properties and Biosynthesis

Chemical Structure: this compound is an organic sulfide with the chemical formula C₆H₁₀S. It exists as different isomers, with the (E,E)-isomer being a common form.

Biosynthesis of this compound and Related Compounds in Allium Species:

The biosynthesis of this compound is initiated upon tissue damage, which brings together the substrate, S-alk(en)yl-L-cysteine sulfoxides (ACSOs), and the enzyme alliinase.

-

Step 1: Precursor Synthesis: In intact cells, non-volatile and odorless ACSOs, such as isoalliin (B1237514) (S-(1-propenyl)-L-cysteine sulfoxide), are synthesized and stored in the cytoplasm.

-

Step 2: Enzymatic Cleavage: When the plant tissue is damaged (e.g., by an herbivore chewing or a pathogen invading), the vacuolar enzyme alliinase is released and comes into contact with the ACSOs.

-

Step 3: Formation of Unstable Intermediates: Alliinase cleaves the ACSOs to produce highly reactive sulfenic acids (prop-1-ene-1-sulfenic acid), pyruvic acid, and ammonia.

-

Step 4: Condensation and Rearrangement: The unstable sulfenic acids spontaneously condense and rearrange to form various thiosulfinates.

-

Step 5: Decomposition to Volatile Sulfides: These thiosulfinates are unstable and quickly decompose into a complex mixture of volatile organosulfur compounds, including this compound, diallyl sulfide, and various disulfides and trisulfides.

Figure 1: Biosynthesis of this compound.

Role in Plant Defense Mechanisms

This compound and related volatile organosulfur compounds play a crucial role in both direct and indirect plant defense.

Direct Defense: Antimicrobial and Insecticidal Activity

These compounds exhibit direct toxicity and deterrence against a range of organisms.

-

Antimicrobial Activity: Organosulfur compounds from Allium species are known to have broad-spectrum antimicrobial properties, inhibiting the growth of various bacteria and fungi. The lipophilic nature of these compounds allows them to disrupt cellular membranes and interfere with essential metabolic processes in pathogens.

-

Insecticidal and Deterrent Activity: The pungent odor of this compound and other volatiles acts as a repellent to many herbivores. Ingestion of these compounds can also be toxic or antifeedant, disrupting the insect's metabolism or damaging its gut.

Indirect Defense: Signaling and Priming

Volatile organic compounds (VOCs) like this compound can act as signaling molecules, both within the plant and between plants.

-

Systemic Acquired Resistance (SAR) and Induced Systemic Resistance (ISR): While specific evidence for this compound is limited, plant volatiles are known to act as elicitors, triggering defense signaling pathways such as the jasmonic acid (JA) and salicylic (B10762653) acid (SA) pathways. This can lead to a systemic defense response, preparing other parts of the plant for potential attack.

-

Plant-Plant Communication: Volatiles released from a damaged plant can be perceived by neighboring plants, priming their defense responses and making them more resistant to subsequent herbivore or pathogen attacks.

Figure 2: Plant Defense Signaling Pathways.

Quantitative Data on Biological Activity

While specific quantitative data for pure this compound is not extensively available, studies on related Allium volatiles provide valuable insights into its potential efficacy.

Table 1: Antimicrobial Activity of Allium Essential Oils and Related Sulfur Compounds

| Compound/Extract | Target Organism | Assay | Result | Reference |

| Diallyl disulfide | Staphylococcus aureus | Disc Diffusion | 15.9 mm inhibition zone | |

| Diallyl disulfide | Pseudomonas aeruginosa | Disc Diffusion | 21.9 mm inhibition zone | |

| Diallyl disulfide | Escherichia coli | Disc Diffusion | 11.4 mm inhibition zone | |

| Dipropyl disulfide | S. aureus, P. aeruginosa, E. coli | Disc Diffusion | No significant activity | |

| Garlic Essential Oil | S. aureus | Disc Diffusion | 14.8 mm inhibition zone | |

| Garlic Essential Oil | P. aeruginosa | Disc Diffusion | 21.1 mm inhibition zone | |

| Garlic Essential Oil | E. coli | Disc Diffusion | 11.0 mm inhibition zone |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound in plant defense.

Synthesis of this compound

A general method for the synthesis of dialkenyl sulfides can be adapted for this compound.

Materials:

-

Propene

-

Sulfur dichloride (SCl₂)

-

Anhydrous solvent (e.g., dichloromethane)

-

Inert gas (e.g., nitrogen or argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

-

Purification apparatus (e.g., distillation or chromatography equipment)

Procedure:

-

Set up a reaction flask under an inert atmosphere.

-

Dissolve sulfur dichloride in the anhydrous solvent and cool the solution.

-

Bubble propene gas through the cooled solution while stirring.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

-

Once the reaction is complete, quench the reaction mixture carefully.

-

Perform an aqueous workup to remove any unreacted starting materials and byproducts.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by distillation or column chromatography to obtain pure this compound.

-

Characterize the final product using spectroscopic methods (NMR, MS, IR).

Figure 3: Synthesis Workflow.

Volatile Collection and Analysis

Dynamic Headspace Collection (Purge and Trap):

Materials:

-

Live plant material (Allium sp.)

-

Volatile collection chamber (e.g., glass desiccator)

-

Air pump

-

Flow meter

-

Adsorbent trap (e.g., Tenax TA or a combination of adsorbents)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Place the plant material inside the collection chamber.

-

Purify the incoming air using a charcoal filter.

-

Draw the purified air over the plant material at a controlled flow rate (e.g., 1 L/min).

-

Pass the air leaving the chamber through the adsorbent trap to capture the volatiles.

-

After a set collection period (e.g., 1-4 hours), remove the adsorbent trap.

-

Analyze the trapped volatiles by thermal desorption GC-MS.

-

Identify this compound and other compounds by comparing their mass spectra and retention times to authentic standards and a spectral library.

Figure 4: Volatile Collection Workflow.

Insect Behavior Bioassay (Y-tube Olfactometer)

Materials:

-

Y-tube olfactometer

-

Air pump and flow meters

-

Test insects (e.g., herbivorous caterpillars or aphids)

-

Pure this compound or a solution thereof

-

Control substance (e.g., solvent alone)

Procedure:

-

Set up the Y-tube olfactometer with a clean air supply flowing through both arms.

-

Introduce the test odor (this compound) into one arm and the control into the other.

-

Release a single insect at the base of the Y-tube.

-

Observe the insect's choice of arm and the time it spends in each arm over a set period (e.g., 5-10 minutes).

-

Repeat the experiment with a sufficient number of insects to obtain statistically significant data.

-

Analyze the data to determine if there is a significant preference or avoidance of the this compound-treated arm.

Figure 5: Y-tube Olfactometer Setup.

Antimicrobial Bioassay (Broth Microdilution)

Materials:

-

Pure this compound

-

Test microorganisms (e.g., Botrytis cinerea, Pseudomonas syringae)

-

96-well microtiter plates

-

Appropriate liquid growth medium

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in the growth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (no compound) and negative (no microorganism) controls.

-

Incubate the plates under appropriate conditions for microbial growth.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of this compound that completely inhibits visible growth.

-

To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), subculture aliquots from the wells with no visible growth onto fresh agar (B569324) plates and incubate. The MBC/MFC is the lowest concentration that results in no growth on the subculture plates.

Figure 6: Antimicrobial Assay Workflow.

Conclusion and Future Directions

This compound is a significant component of the chemical defense system in Allium species, contributing to their resistance against herbivores and pathogens. While its direct antimicrobial and insecticidal properties are evident from studies on related compounds, further research is needed to elucidate the specific signaling pathways it triggers within the plant. Understanding how this compound acts as an elicitor to activate systemic defense responses will be crucial for its potential application in sustainable agriculture. Future studies should focus on obtaining comprehensive dose-response data for pure this compound against a wider range of pests and pathogens, and on investigating its role in plant-plant communication and defense priming. Such knowledge will pave the way for the development of novel, bio-based crop protection strategies and potentially new therapeutic agents.

References

Dipropenyl sulfide CAS number and IUPAC name

An In-Depth Technical Guide to Dipropenyl Sulfide (B99878) for Researchers and Drug Development Professionals

Introduction

Dipropenyl sulfide is a naturally occurring organosulfur compound found in plants of the Allium genus, such as garlic and onions.[1] It is a volatile molecule that contributes to the characteristic flavor and aroma of these plants.[1] As a member of the diverse family of garlic-derived organosulfur compounds, this compound and its isomers are of significant interest to researchers in fields ranging from food chemistry to drug development due to their potential biological activities. This technical guide provides a comprehensive overview of the core chemical and physical properties, experimental protocols, and potential biological signaling pathways associated with this compound.

Core Compound Identification

-

IUPAC Name: (E)-1-[(E)-prop-1-enyl]sulfanylprop-1-ene[1]

-

CAS Number: 33922-80-4[1]

-

Molecular Formula: C₆H₁₀S[1]

Physicochemical Data

The quantitative physicochemical properties of di-1-propenyl sulfide are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 114.21 g/mol | |

| Boiling Point | 137.0 to 140.0 °C (at 760 mm Hg) | |

| Density | 0.875 - 0.942 g/cm³ | |

| Refractive Index | 1.498 - 1.526 | |

| Appearance | Clear, almost colorless liquid with a savory, brown aroma. | |

| Solubility | Very slightly soluble in DMSO, soluble in ethanol. |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for researchers. The following protocols are based on established methods for similar organosulfur compounds.

Synthesis of this compound

A common method for the synthesis of this compound is the isomerization of its precursor, diallyl sulfide.

Protocol: Isomerization of Diallyl Sulfide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diallyl sulfide in an alcoholic solvent, such as ethanol.

-

Base Addition: Add a strong base, for example, sodium ethoxide in ethanol, to the solution. The base acts as a catalyst for the isomerization process.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours while stirring. The progress of the reaction can be monitored by taking small aliquots and analyzing them using Gas Chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the base with a dilute acid, such as hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether. Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

-

Sample Preparation: Dilute a small amount of the this compound sample in a volatile organic solvent, such as dichloromethane (B109758) or hexane, to a concentration of approximately 1 mg/mL.

-

Instrumentation:

-

Gas Chromatograph: Use a GC system equipped with a capillary column suitable for volatile sulfur compounds (e.g., a non-polar DB-5 or a similar phase column).

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer can be used as the detector.

-

-

GC Parameters:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min.

-

Injection Volume: 1 µL with a split ratio of 50:1.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

-

Data Analysis: The retention time of the peak in the total ion chromatogram can be used for identification against a known standard. The mass spectrum of the peak should show the molecular ion and a characteristic fragmentation pattern that can be compared to a library database for confirmation of the structure.

Potential Biological Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, it is hypothesized to share mechanisms with other well-studied organosulfur compounds from garlic, such as diallyl disulfide. A key aspect of their biological activity is the release of hydrogen sulfide (H₂S), a known gasotransmitter. H₂S can then modulate cellular processes through a post-translational modification called protein persulfidation.

The diagram below illustrates a proposed logical workflow for the biological action of this compound.

Caption: Proposed signaling pathway of this compound via H₂S release and protein persulfidation.

This pathway suggests that after cellular uptake, this compound is metabolized, leading to the release of H₂S. This H₂S then reacts with cysteine residues on target proteins, converting their thiol groups (-SH) into persulfide groups (-SSH). This modification can alter the protein's structure and function, leading to downstream cellular responses such as antioxidant and anti-inflammatory effects.

References

Solubility of dipropenyl sulfide in organic solvents

An In-depth Technical Guide on the Solubility of Dipropenyl Sulfide (B99878) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dipropenyl sulfide in organic solvents. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide synthesizes available qualitative information, discusses expected solubility based on chemical principles, and provides detailed experimental protocols for determining solubility.

Introduction to this compound

This compound, specifically di-1-propenyl sulfide, is an organosulfur compound with the molecular formula C₆H₁₀S. It is recognized as a volatile constituent in plants of the Allium genus, such as garlic and onions, contributing to their characteristic aroma and flavor profiles. Understanding its solubility is crucial for researchers in fields such as natural product chemistry, flavor science, and pharmacology, as it dictates the choice of solvents for extraction, purification, and formulation.

Solubility of this compound

A thorough review of scientific literature reveals a scarcity of quantitative solubility data for di-1-propenyl sulfide. However, qualitative data and the general principles of solubility ("like dissolves like") provide valuable insights.

Qualitative Solubility Data

The available qualitative solubility information for di-1-propenyl sulfide is summarized in the table below.

| Solvent Class | Specific Solvent | Reported Solubility | Source |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very slightly soluble | [1] |

| Polar Protic | Ethanol (B145695) | Soluble | [1] |

Expected Solubility in Other Organic Solvents

Based on its molecular structure, which includes nonpolar propenyl groups and a polarizable sulfur atom, this compound is expected to be a relatively nonpolar compound. Therefore, it is anticipated to exhibit good solubility in nonpolar organic solvents and limited solubility in highly polar solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): this compound is expected to be readily soluble in these solvents due to favorable van der Waals interactions between the nonpolar solvent molecules and the hydrocarbon portions of the this compound molecule.

-